

Toxicological Profile and Risk Assessment of Pyraflufen-ethyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pyraflufen

Cat. No.: B041819

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Introduction

Pyraflufen-ethyl, with the chemical name ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate, is a phenylpyrazole herbicide. It functions as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll and heme in susceptible plants. This guide provides a comprehensive overview of the toxicological profile of **Pyraflufen**-ethyl and the associated risk assessment for human health, drawing from data submitted to and reviewed by major international regulatory agencies.

Toxicological Profile

The toxicological database for **Pyraflufen**-ethyl is extensive, with studies conducted to evaluate its potential adverse effects following acute, sub-chronic, and chronic exposures.

Toxicokinetics

Following oral administration in rats, **Pyraflufen**-ethyl is readily absorbed and rapidly excreted, primarily within 96 hours. The metabolic pathway involves ester hydrolysis and N-demethylation. The parent compound and its metabolites, E-1 and E-9, are considered of toxicological significance. There is no evidence of bioaccumulation in mammals.^[1]

Acute Toxicity

Pyraflufen-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is not a skin irritant or a dermal sensitizer but can cause moderate eye irritation.[2][3]

Table 1: Acute Toxicity of **Pyraflufen-ethyl**

Study Type	Species	Route	Value	Toxicity Category
Oral LD50	Rat	Oral	> 5000 mg/kg bw	IV (Low)
Dermal LD50	Rat	Dermal	> 2000 mg/kg bw	III
Inhalation LC50	Rat	Inhalation	> 5.03 mg/L (4h)	IV (Low)
Skin Irritation	Rabbit	Dermal	Non-irritant	-
Eye Irritation	Rabbit	Dermal	Moderately irritating	-
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	-

Sub-chronic and Chronic Toxicity

Repeated oral exposure to **Pyraflufen-ethyl** in studies has identified the liver, kidneys, and hematopoietic system as the primary target organs in rats and mice.[2][4] In dogs, however, no adverse effects were observed following oral exposure. A 28-day dermal toxicity study in rats showed no systemic toxicity at the limit dose.

Table 2: Sub-chronic and Chronic Toxicity of **Pyraflufen-ethyl** (No-Observed-Adverse-Effect Level - NOAEL)

Study Type	Species	Duration	Route	NOAEL	Target Organs
Sub-chronic	Rat	90-day	Oral	17.2 mg/kg bw/day	Liver, Kidneys
Sub-chronic	Dog	90-day	Oral	No adverse effects noted	-
Chronic	Rat	2-year	Oral	17.2 mg/kg bw/day	Liver, Kidneys
Chronic	Mouse	78-week	Oral	-	Liver
Dermal	Rat	28-day	Dermal	1000 mg/kg/day (limit dose)	-

Genotoxicity and Carcinogenicity

Pyraflufen-ethyl has been tested in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic.

In long-term carcinogenicity studies, **Pyraflufen-ethyl** did not induce tumors in rats. However, in mice, an increased incidence of liver tumors (hepatocellular adenomas and carcinomas) was observed. Based on these findings in mice, the U.S. Environmental Protection Agency (EPA) has classified **Pyraflufen-ethyl** as "Likely to be Carcinogenic to Humans". The mode of action for tumor formation is considered to be non-genotoxic.

Reproductive and Developmental Toxicity

Pyraflufen-ethyl did not show evidence of reproductive toxicity in a two-generation study in rats. Developmental toxicity studies in rats and rabbits did not indicate increased susceptibility of fetuses to in utero exposure. Developmental effects were only observed at doses that were also toxic to the maternal animals.

Table 3: Reproductive and Developmental Toxicity of **Pyraflufen-ethyl** (NOAEL)

Study Type	Species	Route	NOAEL (Maternal)	NOAEL (Developmental/Offspring)	Key Findings
Two-Generation Reproduction	Rat	Oral	-	-	No reproductive effects observed at high doses.
Developmental Toxicity	Rat	Oral	-	-	No adverse maternal or developmental effects noted.
Developmental Toxicity	Rabbit	Oral	-	-	Increased maternal mortality and abortions at moderate to high doses.

Risk Assessment

The risk assessment for **Pyraflufen-ethyl** is conducted to determine the potential for adverse health effects in humans under various exposure scenarios. This involves establishing health-based guidance values and comparing them to estimated human exposures.

Health-Based Guidance Values

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance that can be ingested in a day without an appreciable health risk to the consumer.

Table 4: Health-Based Guidance Values for **Pyraflufen-ethyl**

Guidance Value	Value	Basis	Regulatory Body
ADI	0.17 mg/kg bw/day	Based on a NOAEL of 17.2 mg/kg bw/day from a 2-year rat study with a 100-fold safety factor.	Food Safety Commission of Japan (FSCJ)
ARfD	Not necessary	No adverse effects attributable to a single oral exposure were identified.	FSCJ

Carcinogenic Risk Assessment

Due to the classification of **Pyraflufen-ethyl** as "Likely to be Carcinogenic to Humans," a quantitative cancer risk assessment is performed. The U.S. EPA uses a linear low-dose extrapolation approach to estimate the cancer risk. The estimated cancer risk from aggregate exposure (dietary and residential) to **Pyraflufen-ethyl** is considered to be within the negligible risk range and not of concern to the agency.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on **Pyraflufen-ethyl** are typically not publicly available in their entirety. However, these studies are conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols based on the relevant OECD guidelines for the key studies cited.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

- Test System: Typically, Sprague-Dawley or Wistar rats, 5-6 weeks old at the start of the study.
- Group Size: At least 10 males and 10 females per dose group.

- Dose Levels: At least three dose levels plus a control group. The highest dose is selected to induce some toxicity but not mortality.
- Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.
- Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues from the control and high-dose groups is performed.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

- Test System: Typically, rats and rabbits.
- Group Size: Sufficient number of pregnant females to yield approximately 20 litters per group.
- Dose Levels: At least three dose levels plus a control group.
- Administration: The test substance is administered daily from implantation to the day before caesarean section.
- Maternal Observations: Daily clinical observations, weekly body weight, and food consumption.
- Fetal Examinations: At termination, fetuses are examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

- Test System: Typically, rats.
- Group Size: Sufficient number of males and females to produce at least 20 pregnant females per group.
- Dose Levels: At least three dose levels plus a control group.
- Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation, and to the first filial (F1) generation through to the production of the F2 generation.
- Endpoints: Mating performance, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Histopathology of reproductive organs is performed.

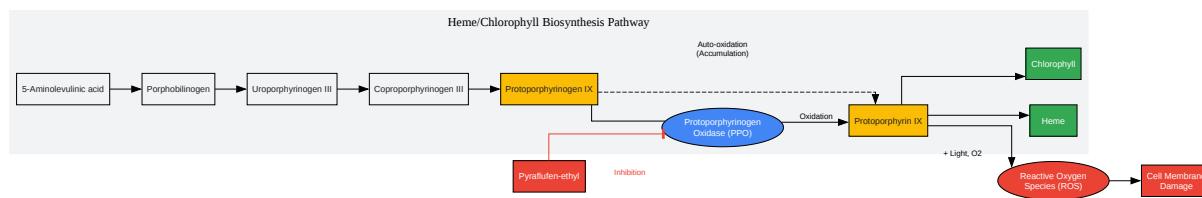
Combined Chronic Toxicity/Carcinogenicity Study (based on OECD Guideline 453)

- Test System: Typically, rats and mice.
- Group Size: At least 50 males and 50 females per dose group for the carcinogenicity phase.
- Dose Levels: At least three dose levels plus a control group.
- Administration: The test substance is administered daily for 18-24 months (mice) or 24 months (rats).
- Observations: Similar to the 90-day study, with the addition of regular palpation for masses.
- Pathology: Comprehensive gross and histopathological examination of all animals.

Mandatory Visualizations Signaling Pathway of Protoporphyrinogen Oxidase (PPO) Inhibition

Pyraflufen-ethyl's primary mode of action is the inhibition of the PPO enzyme, which is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In

the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane disruption.

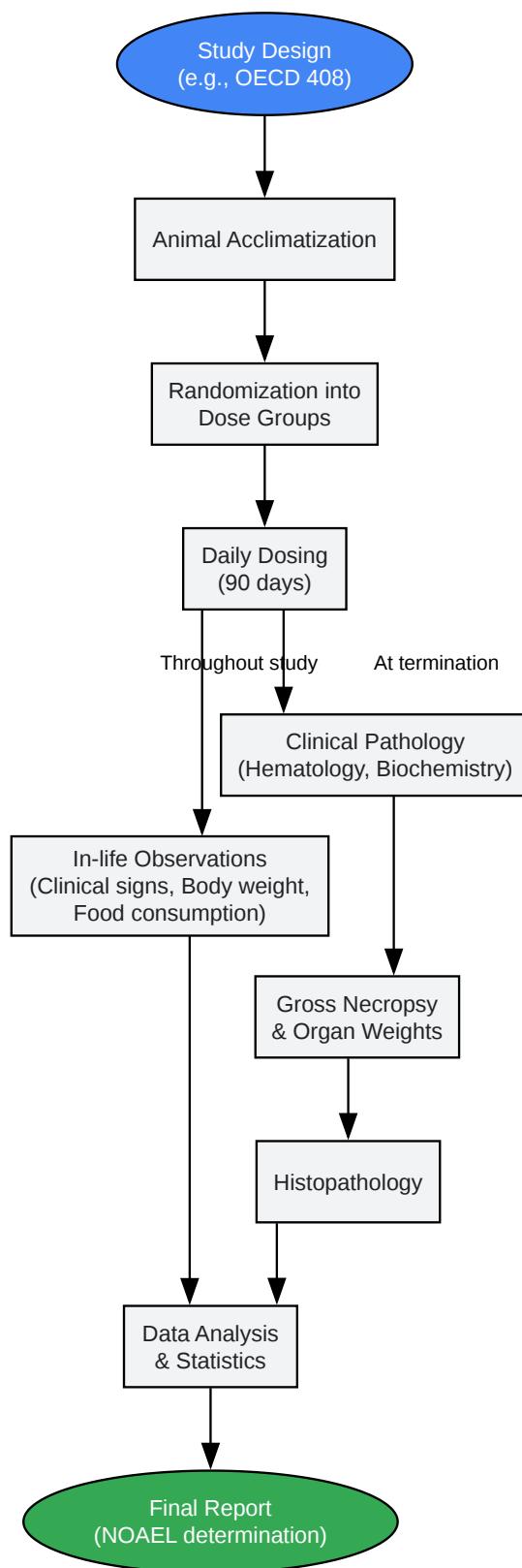


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Caption: Signaling pathway of Protoporphyrinogen Oxidase (PPO) inhibition by **Pyraflufen-ethyl**.

Experimental Workflow for a General Toxicity Study

The following diagram illustrates a generalized workflow for a repeated-dose toxicity study, such as a 90-day oral toxicity study.



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Caption: Generalized experimental workflow for a repeated-dose toxicity study.

Conclusion

Pyraflufen-ethyl demonstrates a low order of acute toxicity. The primary target organs upon repeated exposure are the liver, kidneys, and hematopoietic system in rodents. It is not genotoxic but is classified as "Likely to be Carcinogenic to Humans" based on liver tumors in mice, with a non-genotoxic mode of action. There is no evidence of reproductive toxicity or increased susceptibility in developing offspring. The established health-based guidance values (ADI) and the cancer risk assessment indicate that dietary and aggregate exposures to **Pyraflufen-ethyl**, when used according to approved practices, are not expected to pose a health risk to the general population, including infants and children. Further research into the specific molecular mechanisms of carcinogenicity in mice could provide additional insights into its human relevance.

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